molecular formula C12H23N3O B13641490 1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one

1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one

Cat. No.: B13641490
M. Wt: 225.33 g/mol
InChI Key: WPRZCNGZBYVISI-UHFFFAOYSA-N
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Description

1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one is a synthetic organic compound that features a unique structure combining an azetidine ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Formation of Piperazine Ring: The piperazine ring is usually synthesized through nucleophilic substitution reactions.

    Coupling of Rings: The azetidine and piperazine rings are then coupled using a suitable linker, such as a butanone derivative, under controlled reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-methoxyethan-1-one
  • 1-(4-(Azetidin-3-yl)piperazin-1-yl)ethan-1-one
  • 1-(4-(Azetidin-3-yl)piperazin-1-yl)butan-1-one

Uniqueness: 1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

1-[4-(azetidin-3-yl)piperazin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C12H23N3O/c1-10(2)7-12(16)15-5-3-14(4-6-15)11-8-13-9-11/h10-11,13H,3-9H2,1-2H3

InChI Key

WPRZCNGZBYVISI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2CNC2

Origin of Product

United States

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